Flunarizine

Description

Properties

IUPAC Name |

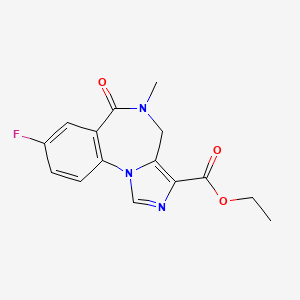

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMANXXCATUTDDT-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30484-77-6 (di-hydrochloride) | |

| Record name | Flunarizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045616 | |

| Record name | Flunarizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flunarizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.68e-03 g/L | |

| Record name | Flunarizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52468-60-7, 40218-96-0 | |

| Record name | Flunarizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52468-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040218960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunarizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunarizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flunarizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flunarizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUNARIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PLA2DM0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flunarizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Flunarizine's Mechanism of Action in Neuronal Hypoxia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuronal hypoxia, a condition of inadequate oxygen supply to the brain, triggers a cascade of deleterious events culminating in excitotoxicity, mitochondrial dysfunction, and ultimately, cell death. A critical mediator in this pathway is the dysregulation of intracellular calcium homeostasis. Flunarizine, a diphenylpiperazine derivative classified as a non-selective calcium channel antagonist, has demonstrated significant neuroprotective properties in various preclinical models of cerebral hypoxia and ischemia. This technical guide provides an in-depth exploration of the core mechanisms by which this compound confers this protection, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The primary mechanism of this compound involves the blockade of voltage-gated calcium and sodium channels, which mitigates cytotoxic ion influx. Furthermore, this compound exerts protective effects on mitochondria, preserving their function under hypoxic stress and inhibiting the downstream apoptotic cascade involving calpain and caspase-3 activation. This document aims to serve as a comprehensive resource for researchers and professionals in the field of neuroprotection and drug development.

Core Mechanisms of this compound in Neuronal Hypoxia

This compound's neuroprotective effects in the context of neuronal hypoxia are multifactorial, primarily revolving around its ability to restore ion homeostasis, protect mitochondrial integrity, and modulate pathological neuronal activity.

Blockade of Voltage-Gated Ion Channels

A key initiating event in hypoxic neuronal injury is the massive influx of calcium (Ca2+) and sodium (Na+) ions into the neuron. This compound directly counteracts this by blocking multiple types of voltage-gated ion channels.

-

Calcium Channel Blockade : this compound is a non-selective calcium channel blocker, with activity against T-type, L-type, and N-type channels.[1][2] By inhibiting these channels, this compound directly reduces the influx of extracellular calcium, a primary trigger for excitotoxic cell death.[3][4]

-

Sodium Channel Blockade : this compound also demonstrates potent blockade of voltage-gated sodium channels.[5] This action is crucial as the influx of Na+ contributes to cytotoxic edema and can lead to the reversal of the Na+/Ca2+ exchanger, further exacerbating intracellular calcium overload.[6]

The inhibition of these channels is concentration-dependent, with IC50 values in the low micromolar range, as detailed in the table below.

Mitochondrial Protection

Mitochondria are central to both cell survival and death pathways. During hypoxia, mitochondrial function is severely compromised, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the release of pro-apoptotic factors. This compound has been shown to alleviate cerebral mitochondrial injury under hypoxic conditions.[7][8] Its protective effects include the preservation of the mitochondrial membrane potential (MMP) and the maintenance of oxidative respiratory function.[7][8] By stabilizing mitochondria, this compound may prevent the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of cytochrome c, a key step in the intrinsic apoptotic pathway.[9]

Attenuation of the Calpain-Caspase Apoptotic Pathway

The excessive intracellular calcium resulting from hypoxia activates calcium-dependent proteases such as calpain.[10] Activated calpain can then cleave and activate pro-caspase-3, a critical executioner caspase in the apoptotic cascade.[11] This represents a direct link between excitotoxicity and apoptosis. While direct studies on this compound's effect on this pathway in hypoxia are limited, its established role in reducing intracellular calcium strongly suggests an inhibitory effect on calpain activation and subsequent caspase-3-mediated apoptosis.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies on this compound.

| Parameter | Cell Type | Value | Reference |

| IC50 for ICa Blockade | Cultured Rat Cortical Neurons | 1.77 µM | [5] |

| IC50 for INa Blockade | Cultured Rat Cortical Neurons | 0.94 µM | [5] |

| IC50 for HVA Ca2+ Current Block | Mouse Trigeminal Ganglion Neurons | 2.73 µmol/L | [12] |

| IC50 for TTX-r Na+ Current Block | Mouse Trigeminal Ganglion Neurons | 2.89 µmol/L | [12] |

Table 1: In Vitro Efficacy of this compound on Ion Channels

| Animal Model | This compound Dose | Outcome | Reference |

| Infant Rat Hypoxia-Ischemia | 30 mg/kg (pre-treatment) | Reduced full-thickness cortical infarction from 56% to 4% | [13] |

| Fetal Sheep Cerebral Ischemia | "Low-dose" (1 mg/kg) | Significant reduction in overall cerebral damage | [14] |

| Rabbit Spinal Cord Ischemia | 0.4 mg/kg (pre-treatment) | Significantly improved neurological recovery scores at 18 hours | [4] |

Table 2: In Vivo Neuroprotective Effects of this compound

Signaling Pathways and Experimental Workflows

Signaling Pathway of Hypoxic Neuronal Injury and this compound Intervention

The following diagram illustrates the cascade of events in neuronal hypoxia and the key points of intervention by this compound.

Experimental Workflow: In Vivo Hypoxia-Ischemia Model

The diagram below outlines a typical workflow for inducing hypoxia-ischemia in a rat model and assessing the neuroprotective effects of this compound.

Experimental Workflow: In Vitro Oxygen-Glucose Deprivation (OGD) Model

This diagram illustrates the process of inducing OGD in neuronal cultures to study the direct neuroprotective effects of this compound.

Detailed Experimental Protocols

In Vivo Model: Unilateral Carotid Artery Ligation in Infant Rats

This model, often referred to as the Rice-Vannucci model, induces focal cerebral ischemia and hypoxia.

-

Animal Preparation : 21-day-old rats are anesthetized (e.g., with chloral (B1216628) hydrate, 300 mg/kg, IP).[15]

-

Treatment : this compound (e.g., 30 mg/kg) or a vehicle solution is administered intraperitoneally prior to surgery.[13]

-

Surgical Procedure : A ventral midline incision is made in the neck. The right common carotid artery is isolated and permanently ligated with a silk suture. The incision is then closed.[13][15]

-

Hypoxic Exposure : After a recovery period (e.g., 2 hours), the animals are placed in a hypoxic chamber with a controlled atmosphere (e.g., 8% oxygen) for a specified duration (e.g., 2 hours).[13][16]

-

Post-Hypoxia Recovery : The rats are returned to their dams and allowed to recover for a period of days (e.g., 5 days).[13]

-

Outcome Assessment :

-

Behavioral Analysis : Neurological reflexes and motor activity are assessed.

-

Histological Analysis : Animals are euthanized, and their brains are perfusion-fixed. Brain sections are stained (e.g., with cresyl violet) to assess the extent of neuronal damage and infarction, particularly in the cortex, hippocampus, and striatum.[13][14]

-

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This model allows for the investigation of the direct effects of hypoxia and this compound on neurons.

-

Cell Culture : Primary cortical or hippocampal neurons are isolated from embryonic or neonatal rodents and cultured under standard conditions until mature.[17]

-

Treatment : The culture medium is replaced with a medium containing this compound at the desired concentration or a vehicle control for a pre-incubation period.

-

OGD Induction :

-

The culture medium is replaced with a glucose-free balanced salt solution (e.g., OGD medium containing (in mM): 116 NaCl, 5.4 KCl, 0.8 MgSO4, 1 NaH2PO4, 26.2 NaHCO3, and 1.8 CaCl2).[17]

-

The cultures are then placed in a hypoxic chamber (e.g., with an atmosphere of 95% N2 and 5% CO2) at 37°C for a specified duration (e.g., 90 minutes).[17]

-

-

Reoxygenation : The OGD medium is replaced with the original, glucose-containing culture medium, and the cultures are returned to a normoxic incubator (5% CO2, 95% air).[17]

-

Analysis :

-

Intracellular Calcium Measurement : Cells are loaded with a calcium-sensitive dye such as Fura-2 AM. The ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is used to determine the intracellular calcium concentration.[18][19]

-

Mitochondrial Membrane Potential (MMP) Assay : Cells are incubated with a dye like JC-1. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[20]

-

Apoptosis Assays : Caspase-3 activity can be measured using a fluorogenic substrate. Cleavage of the substrate results in a fluorescent signal that is proportional to caspase-3 activity.[21]

-

Conclusion

This compound demonstrates a robust neuroprotective profile against hypoxic-ischemic neuronal injury through a multi-targeted mechanism of action. Its ability to block both voltage-gated calcium and sodium channels is fundamental to preventing the excitotoxic cascade initiated by oxygen and glucose deprivation. Furthermore, its capacity to preserve mitochondrial function and potentially inhibit the downstream calpain-caspase apoptotic pathway highlights its comprehensive protective effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into this compound and the development of novel neuroprotective strategies. For drug development professionals, this compound serves as an important pharmacological tool and a benchmark for compounds targeting ion dysregulation and mitochondrial dysfunction in the context of neuronal hypoxia.

References

- 1. This compound is a highly potent inhibitor of cardiac hERG potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound selectively blocks transient calcium channel currents in N1E-115 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a calcium channel antagonist, is partially prophylactically neuroprotective in hypoxic-ischemic encephalopathy in the fetal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on neurological recovery and spinal cord blood flow in experimental spinal cord ischemia in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ca++ and Na+ channels involved in neuronal cell death. Protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protection of this compound on cerebral mitochondria injury induced by cortical spreading depression under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protection of this compound on cerebral mitochondria injury induced by cortical spreading depression under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial dependent apoptosis: ameliorative effect of this compound on ischemia-reperfusion of celiac artery-induced gastric lesions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calpain is activated during hypoxic myocardial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of hypoxia on caspase-3, -8, and -9 activity and expression in the cerebral cortex of newborn piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The neuroprotective actions of a calcium channel antagonist, this compound, in the infant rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Low dose this compound protects the fetal brain from ischemic injury in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, a calcium channel antagonist, is not neuroprotective when given after hypoxia-ischemia in the infant rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 20. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. innoprot.com [innoprot.com]

Flunarizine's Molecular Landscape Beyond Calcium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunarizine, a diphenylpiperazine derivative, is a widely prescribed medication for the prophylaxis of migraine and the management of vertigo.[1] Its primary and most well-characterized mechanism of action is the blockade of voltage-gated T-type calcium channels.[2] However, a growing body of evidence reveals that this compound's pharmacological profile is more complex, extending to a variety of other molecular targets. This promiscuity likely contributes to both its therapeutic efficacy and its side-effect profile, including the potential for extrapyramidal symptoms and sedation.[3][4]

This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond calcium channels. It is intended to serve as a resource for researchers and drug development professionals seeking a deeper understanding of this compound's multifaceted mechanism of action. The guide summarizes quantitative binding and functional data, details the experimental protocols used to obtain this data, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The interaction of this compound with various non-calcium channel targets has been quantified through a range of in vitro assays. The following table summarizes the key binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Target | Ligand/Substrate | Assay Type | Species | Tissue/Cell Line | Quantitative Value | Reference(s) |

| Dopamine (B1211576) D2 Receptor | [3H]spiperone | Radioligand Binding | Rat | Striatum | Ki = 112 ± 9 nM | [4] |

| Dopamine D1 Receptor | [3H]SCH 23390 | Radioligand Binding | Rat | Striatum | Ki = 532 ± 39 nM | [4] |

| Histamine (B1213489) H1 Receptor | - | Functional Assays | - | - | Classified as a histamine H1 blocking agent | [5][6][7] |

| Serotonin (B10506) Transporter (SERT) | [3H]Serotonin | Uptake Assay | Human | Blood Platelets | IC50 = 1 µmol/L | [8] |

| Serotonin Transporter (SERT) | [3H]Serotonin | Uptake Assay | Rat | Synaptosomes | IC50 = 5 µmol/L | [8] |

| Voltage-gated Sodium Channels (INa) | - | Whole-cell Patch Clamp | Rat | Cortical Neurons | IC50 = 0.94 µM | [2] |

| hERG Potassium Channel | - | Whole-cell Patch Clamp | Human | CHO cells | IC50 = 5.7 nM | [9] |

| KCNQ1/KCNE1 Potassium Channel | - | Whole-cell Patch Clamp | - | - | IC50 = 0.76 µM | [9] |

| Calmodulin | - | Enzyme Activity Assay | Bovine | Brain | Competitive antagonism | [10] |

| Mitochondrial Permeability Transition Pore | Ca2+ | Mitochondrial Swelling | Rat | - | Inhibition at < 50 µM | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.[4][10][12][13][14]

-

Radioligand: [3H]spiperone, a high-affinity antagonist for D2-like receptors.

-

Tissue Preparation:

-

Rat striata are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 10-15 minutes at 4°C.

-

The resulting pellet, containing the cell membranes, is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford method).

-

-

Assay Procedure:

-

A constant concentration of [3H]spiperone (typically around its Kd value) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

The incubation is carried out in a total volume of 1 ml of 50 mM Tris-HCl buffer (pH 7.4) at 37°C for a duration sufficient to reach equilibrium (e.g., 15-30 minutes).

-

Non-specific binding is determined in parallel incubations containing a high concentration of a non-radiolabeled D2 antagonist (e.g., 1 µM (+)-butaclamol).

-

The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]spiperone (IC50 value) is determined by non-linear regression analysis of the competition curve.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol outlines a competitive radioligand binding assay to characterize the interaction of this compound with the histamine H1 receptor.[15][16][17]

-

Radioligand: [3H]mepyramine, a selective H1 receptor antagonist.

-

Membrane Preparation:

-

Brain tissue (e.g., guinea pig cerebellum or cultured cells expressing the H1 receptor) is homogenized in a suitable buffer (e.g., 50 mM sodium-potassium phosphate (B84403) buffer, pH 7.5).

-

The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in the assay buffer.

-

-

Assay Procedure:

-

A fixed concentration of [3H]mepyramine is incubated with the membrane preparation and various concentrations of this compound.

-

The incubation is typically performed at 25°C for a period to allow binding to reach equilibrium (e.g., 30-60 minutes).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 2 µM mianserin).

-

The reaction is terminated by rapid filtration, followed by washing of the filters.

-

Radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: The IC50 and Ki values are determined as described for the dopamine D2 receptor binding assay.

Electrophysiology

This protocol describes the whole-cell patch-clamp technique used to measure the effect of this compound on voltage-gated sodium and hERG potassium channels.[2][8][9][18][19][20][21][22][23][24][25]

-

Cell Preparation:

-

A suitable cell line stably expressing the channel of interest (e.g., HEK293 or CHO cells) is cultured under standard conditions.

-

On the day of the experiment, cells are dissociated and plated onto glass coverslips.

-

-

Electrophysiological Recording:

-

A glass micropipette with a small tip diameter is filled with an internal solution and brought into contact with a single cell.

-

A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

The cell is perfused with an external solution.

-

Membrane currents are recorded using a patch-clamp amplifier in response to specific voltage protocols designed to activate and inactivate the channel of interest.

-

-

Solutions:

-

External Solution (for hERG): Typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (for hERG): Typically contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2 with KOH).

-

External Solution (for Sodium Channels): Composition can vary but generally contains physiological concentrations of ions.

-

Internal Solution (for Sodium Channels): Typically contains a cesium-based solution to block potassium currents.

-

-

Voltage Protocols:

-

hERG: A depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

-

Sodium Channels: A series of depolarizing steps from a hyperpolarized holding potential to elicit inward sodium currents.

-

-

Data Analysis:

-

The peak current amplitude is measured before and after the application of different concentrations of this compound.

-

A concentration-response curve is constructed, and the IC50 value is determined by fitting the data to the Hill equation.

-

Serotonin Uptake Assay

This protocol describes a method to measure the inhibition of serotonin uptake by this compound in platelets or synaptosomes.[8][26]

-

Preparation of Platelets or Synaptosomes:

-

Platelets: Platelet-rich plasma is obtained from blood samples by centrifugation.

-

Synaptosomes: Brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

-

Uptake Assay:

-

The platelet or synaptosomal preparation is pre-incubated with different concentrations of this compound at 37°C.

-

[3H]Serotonin is added to initiate the uptake reaction.

-

The incubation is carried out for a short period (e.g., 1-5 minutes).

-

The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

The radioactivity retained by the filters, representing the amount of serotonin taken up, is measured by liquid scintillation counting.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of serotonin uptake against the concentration of this compound.

Mitochondrial Permeability Transition Pore (mPTP) Assay

This protocol describes a method to assess the effect of this compound on the opening of the mitochondrial permeability transition pore.[1][7][11][27]

-

Mitochondria Isolation: Mitochondria are isolated from rat liver or other tissues by differential centrifugation.

-

Calcium Retention Capacity Assay:

-

Isolated mitochondria are suspended in a buffer containing a fluorescent calcium indicator (e.g., Calcium Green-5N).

-

Successive pulses of a known concentration of CaCl2 are added to the mitochondrial suspension.

-

The extramitochondrial Ca2+ concentration is monitored using a fluorometer.

-

Mitochondria take up Ca2+, causing a decrease in the fluorescence signal.

-

The opening of the mPTP is indicated by a sudden and sustained increase in fluorescence, as the mitochondria release the accumulated Ca2+.

-

The assay is performed in the presence and absence of different concentrations of this compound to determine its effect on the calcium concentration required to induce mPTP opening.

-

-

Data Analysis: The protective effect of this compound is quantified by the increase in the calcium retention capacity of the mitochondria.

Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay

This protocol describes an assay to determine the antagonistic effect of this compound on calmodulin.[18][28][29][30]

-

Enzyme and Substrate:

-

Enzyme: Purified calmodulin-dependent phosphodiesterase (PDE1).

-

Substrate: Cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP).

-

-

Assay Procedure:

-

PDE1 is incubated with its substrate (cAMP or cGMP) in the presence of Ca2+ and calmodulin.

-

The reaction is carried out with and without various concentrations of this compound.

-

The activity of PDE1 is determined by measuring the rate of hydrolysis of the cyclic nucleotide. This can be done using various methods, including radioenzymatic assays or colorimetric assays.

-

-

Data Analysis: The inhibitory effect of this compound on calmodulin-stimulated PDE1 activity is determined by comparing the enzyme activity in the presence and absence of the drug.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.

Signaling Pathways

References

- 1. Mitochondrial permeability transition pore and calcium handling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 5. en.bio-protocol.org [en.bio-protocol.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. abbkine.com [abbkine.com]

- 8. bsys.ch [bsys.ch]

- 9. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The binding of [3H]mepyramine to histamine H1 receptors in monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of Ca2+/calmodulin-stimulated phosphodiesterase activity in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sophion.co.jp [sophion.co.jp]

- 21. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 22. homepages.gac.edu [homepages.gac.edu]

- 23. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 24. Frontiers | The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]

- 25. reactionbiology.com [reactionbiology.com]

- 26. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sm.unife.it [sm.unife.it]

- 28. Determination of Ca2+/Calmodulin-Stimulated Phosphodiesterase Activity in Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 29. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

Flunarizine's Dichotomous Influence on Mitochondrial Permeability Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunarizine, a piperazine (B1678402) derivative widely recognized for its calcium channel blocking properties, exhibits a complex and dose-dependent relationship with the mitochondrial permeability transition pore (mPTP). At lower concentrations, this compound acts as a potent inhibitor of mPTP opening, offering a protective effect against mitochondrial dysfunction. Conversely, higher concentrations paradoxically induce mPTP opening through a mechanism distinct from the classical cyclosporin (B1163) A-sensitive pathway. This guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and key experimental methodologies to investigate this compound's impact on the mPTP, serving as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to the Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore is a high-conductance channel that, when opened, disrupts the integrity of the inner mitochondrial membrane. This event leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[1][2] The precise molecular composition of the mPTP is still under investigation, but key regulatory components are believed to include cyclophilin D (CypD) in the matrix, the adenine (B156593) nucleotide translocase (ANT) in the inner membrane, and the voltage-dependent anion channel (VDAC) in the outer membrane.[3][4][5] Recent evidence also implicates dimers of the F-ATP synthase in pore formation.[6] The opening of the mPTP is a critical event in various pathological conditions, including ischemia-reperfusion injury and neurodegenerative diseases, making it a significant target for therapeutic intervention.[1][7]

This compound is a non-selective calcium antagonist used in the prophylaxis of migraine and the treatment of vertigo.[8][9] Beyond its effects on plasma membrane calcium channels, this compound has been shown to exert significant influence on mitochondrial function, including the modulation of the mPTP.[2][10]

Mechanism of Action: A Dual Role

This compound's effect on the mPTP is biphasic and concentration-dependent. This dual action suggests multiple mechanisms are at play, primarily revolving around its influence on mitochondrial bioenergetics and calcium homeostasis.

Low-Concentration Protective Effects (< 50 µM)

At concentrations below 50 µM, this compound inhibits the opening of the mPTP induced by high levels of Ca2+ or oxidative stress.[10][11] This protective effect is associated with several key actions:

-

Inhibition of Mitochondrial Respiratory Chain: this compound is a potent inhibitor of both Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) of the electron transport chain.[12][13] This inhibition likely reduces the generation of reactive oxygen species (ROS), a major trigger for mPTP opening.

-

Restoration of Mitochondrial Membrane Potential: In the presence of mPTP inducers like high Ca2+, low concentrations of this compound help to maintain or restore the mitochondrial membrane potential (ΔΨm).[10]

-

Inhibition of NAD(P)H Oxidation: The protective concentrations of this compound are accompanied by the inhibition of mitochondrial NAD(P)H oxidation.[10]

High-Concentration Deleterious Effects (> 50 µM)

In contrast, at concentrations exceeding 50 µM, this compound induces mPTP opening, leading to mitochondrial swelling, oxidation of NAD(P)H, and collapse of the membrane potential.[10][11] A critical finding is that this deleterious effect is not inhibited by cyclosporine A (CsA), the canonical inhibitor of the mPTP that acts by binding to cyclophilin D.[10] This suggests that at high concentrations, this compound triggers mPTP opening through a CypD-independent pathway, possibly through direct effects on membrane properties or by exacerbating the inhibition of the respiratory chain to a critical point.[10][11]

The following diagram illustrates the proposed signaling pathways for this compound's dual effects on the mPTP.

Quantitative Data Presentation

The following table summarizes the key quantitative findings on the effects of this compound on mitochondrial functions.

| Parameter | Effect of this compound | Concentration Range | Key Findings | Reference(s) |

| mPTP Opening | Inhibition | < 50 µM | Protects against Ca2+-induced mPTP opening. | [10][11] |

| Induction | > 50 µM | Induces mPTP opening, even in the absence of Ca2+; effect is not blocked by Cyclosporin A. | [10][11] | |

| Mitochondrial Membrane Potential (ΔΨm) | Restoration | < 50 µM | Restores ΔΨm decreased by a high concentration of Ca2+ (25 µM). | [10] |

| Collapse | > 50 µM | Induces collapse of ΔΨm. | [10] | |

| Mitochondrial Respiration | Inhibition | Ki: 3-10 µM | Potently inhibits both Complex I and Complex II of the electron transport chain. | [12][13] |

| NAD(P)H Oxidation | Inhibition | < 50 µM | Accompanies the protective effect on mPTP. | [10] |

| Stimulation (Oxidation) | > 50 µM | Accompanies the deleterious effect on mPTP. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on mitochondrial permeability transition. Below are protocols for key experiments.

Mitochondrial Swelling Assay (Spectrophotometry)

This assay measures the change in light scattering of a mitochondrial suspension as an indicator of mPTP opening, which leads to mitochondrial swelling and a decrease in absorbance.

Objective: To determine the effect of different concentrations of this compound on Ca2+-induced mitochondrial swelling.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Swelling Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2

-

Respiratory substrates: 5 mM glutamate, 5 mM malate

-

This compound stock solution (in DMSO)

-

CaCl2 stock solution

-

Spectrophotometer capable of kinetic measurements at 540 nm

Procedure:

-

Resuspend isolated mitochondria in the swelling buffer to a final concentration of 0.25-1.0 mg/mL.

-

Add the respiratory substrates (glutamate and malate) to energize the mitochondria.

-

Aliquot the mitochondrial suspension into cuvettes.

-

Add the desired concentration of this compound (or vehicle control) to the cuvettes and incubate for 2-5 minutes at 30°C.

-

Place the cuvette in the spectrophotometer and begin recording the absorbance at 540 nm.

-

After a stable baseline is established, add a bolus of CaCl2 (e.g., 50-100 µM) to induce mPTP opening.

-

Continue to record the absorbance for 10-15 minutes. A decrease in absorbance indicates mitochondrial swelling.

-

Analyze the rate and extent of the absorbance decrease to quantify the effect of this compound.

The following diagram outlines the workflow for the mitochondrial swelling assay.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

JC-1 is a ratiometric fluorescent dye that indicates changes in ΔΨm. In healthy, energized mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence. Upon membrane depolarization, JC-1 reverts to its monomeric form, emitting green fluorescence.

Objective: To assess the effect of this compound on mitochondrial membrane potential in cultured cells.

Materials:

-

Cultured cells (e.g., SH-SY5Y, HepG2)

-

Cell culture medium

-

JC-1 dye stock solution (in DMSO)

-

This compound stock solution

-

FCCP or CCCP (positive control for depolarization)

-

Fluorescence microscope or plate reader with appropriate filters (FITC/Rhodamine)

Procedure:

-

Seed cells in a suitable format (e.g., 96-well plate or coverslips) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and/or an mPTP inducer) for the desired duration. Include a vehicle control and a positive control (FCCP/CCCP, 5-50 µM for 15-30 minutes).

-

Prepare the JC-1 working solution by diluting the stock to a final concentration of 1-10 µM in pre-warmed cell culture medium.

-

Remove the treatment medium from the cells and add the JC-1 working solution.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Aspirate the staining solution and wash the cells with a pre-warmed assay buffer (e.g., PBS).

-

Measure the fluorescence. For plate readers, read red fluorescence (Ex/Em: ~535/595 nm) and green fluorescence (Ex/Em: ~485/535 nm).

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Calcium Retention Capacity (CRC) Assay

This assay measures the amount of calcium that mitochondria can sequester before the mPTP opens. It is a direct measure of mPTP sensitivity.

Objective: To quantify the effect of this compound on the calcium retention capacity of isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2

-

Respiratory substrates (e.g., 5 mM succinate (B1194679) + 1 µM rotenone)

-

Calcium Green-5N fluorescent dye

-

This compound stock solution

-

CaCl2 stock solution (precisely calibrated)

-

Fluorometer with kinetic reading capabilities

Procedure:

-

Add the assay buffer, respiratory substrates, and Calcium Green-5N (e.g., 0.5 µM) to a cuvette.

-

Add isolated mitochondria (0.25-0.5 mg/mL).

-

Add the desired concentration of this compound or vehicle control.

-

Place the cuvette in the fluorometer and begin recording fluorescence (Ex/Em ~506/531 nm).

-

After a stable baseline, inject sequential pulses of a known amount of CaCl2 (e.g., 10-20 nmol) every 60-120 seconds.

-

After each injection, the fluorescence will spike and then decrease as mitochondria take up the Ca2+.

-

Continue adding Ca2+ pulses until a large, sustained increase in fluorescence is observed. This indicates massive Ca2+ release due to mPTP opening.

-

The total amount of Ca2+ added before this massive release is the Calcium Retention Capacity.

Conclusion and Future Directions

This compound's interaction with the mitochondrial permeability transition pore is a compelling example of a drug's off-target effects having significant biological consequences. Its dose-dependent, dualistic nature—protective at low concentrations and detrimental at high concentrations—highlights the need for careful dose consideration in therapeutic applications and provides a valuable tool for studying mPTP biology. The inhibitory effect at lower, clinically relevant concentrations is likely mediated by its known inhibition of mitochondrial respiratory complexes I and II, which tempers oxidative stress and stabilizes mitochondrial function. Conversely, the CsA-insensitive induction of the mPTP at higher concentrations points to a distinct, potentially direct membrane-destabilizing effect or an overwhelming bioenergetic collapse.

For drug development professionals, these findings underscore the importance of mitochondrial toxicity screening. For researchers, this compound serves as a chemical probe to explore the different pathways of mPTP regulation. Future research should focus on elucidating the precise molecular target of this compound at high concentrations that leads to CsA-insensitive pore opening and exploring whether the protective effects of low-dose this compound can be leveraged in models of diseases characterized by mPTP-mediated cell death, such as ischemia-reperfusion injury.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Mitochondrial dependent apoptosis: ameliorative effect of this compound on ischemia-reperfusion of celiac artery-induced gastric lesions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. This compound related movement disorders: a nationwide population-based study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug-induced parkinsonism: cinnarizine and this compound are potent uncouplers of the vacuolar H+-ATPase in catecholamine storage vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of mitochondrial swelling [bio-protocol.org]

- 11. Dose-related inversion of cinnarizine and this compound effects on mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound and cinnarizine inhibit mitochondrial complexes I and II: possible implication for parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

The Multifaceted Pharmacodynamics of Flunarizine in Central Nervous System Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunarizine, a diphenylpiperazine derivative, is a widely used medication for the prophylactic treatment of migraine and the management of vertigo.[1][2] Its therapeutic efficacy in these and other central nervous system (CNS) disorders is attributed to its complex and multifaceted pharmacodynamic profile. This technical guide provides a comprehensive investigation into the core pharmacodynamics of this compound, with a focus on its interactions with key molecular targets within the CNS. This document summarizes quantitative data, details experimental protocols for key assays, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Pharmacodynamic Mechanisms of this compound

This compound's primary mechanism of action involves the non-selective blockade of voltage-gated calcium channels, but its clinical effects are also significantly influenced by its antagonist activity at histamine (B1213489) H1 and dopamine (B1211576) D2 receptors.[1][3] Furthermore, emerging evidence suggests interactions with voltage-gated sodium channels and serotonin (B10506) receptors, contributing to its broad pharmacological effects.[4][5]

Table 1: Quantitative Analysis of this compound's Binding Affinity for CNS Receptors

| Receptor/Ion Channel | Ligand/Method | Tissue/Cell Line | Ki (nM) | IC50 (µM) | Reference |

| Dopamine D2 Receptor | [3H]Spiperone | Rat Striatum | 112 ± 9 | - | [6] |

| In vitro receptor-binding assays | - | 80 | - | ||

| Dopamine D1 Receptor | [3H]SCH23390 | Rat Striatum | 532 ± 39 | - | |

| Histamine H1 Receptor | In vitro receptor-binding assays | - | 68 | - | |

| Serotonin S2 Receptor | In vitro receptor-binding assays | - | 200 | - | [1] |

| α1-Adrenergic Receptor | In vitro receptor-binding assays | - | 250 | - | [1] |

| Nitrendipine Calcium Sites | In vitro receptor-binding assays | - | 380 | - | [1] |

| Voltage-Gated Na+ Channels | Whole-cell patch-clamp | Cultured Rat Cortical Neurons | - | 0.94 | [4] |

| Whole-cell patch-clamp | Mouse Trigeminal Ganglion Neurons | - | 2.89 | [7] | |

| Voltage-Gated Ca2+ Channels (Total) | Whole-cell patch-clamp | Cultured Rat Cortical Neurons | - | 1.77 | [4] |

| High-Voltage Activated Ca2+ Channels | Whole-cell patch-clamp | Mouse Trigeminal Ganglion Neurons | - | 2.73 | [7] |

| T-type Ca2+ Channels (α1G) | Whole-cell patch-clamp | HEK293 cells | Kd = 0.53 µM | - | |

| T-type Ca2+ Channels (α1H) | Whole-cell patch-clamp | HEK293 cells | Kd = 3.6 µM | - | [8] |

| T-type Ca2+ Channels (α1I) | Whole-cell patch-clamp | HEK293 cells | Kd = 0.84 µM | - | [8] |

| Serotonin Uptake | - | Blood Platelets | - | 1 | [5] |

| - | Rat Synaptosomes | - | 5 | [5] |

Table 2: In Vivo Effects of this compound on Neurotransmitter Systems and Seizure Models

| Experimental Model | Species | This compound Dose | Observed Effect | Reference |

| Spontaneous Locomotor Activity | Mice | 20 mg/kg | Significant reduction in activity | [9] |

| PTZ-induced Convulsions | Mice | 20 mg/kg | Significant increase in seizure onset time and decrease in duration | [9] |

| Serum Glutamate Levels (Chronic Tension-Type Headache) | Human | 5 mg/day | Significant reduction in serum glutamate | [10] |

| Striatal Dopamine D2 Receptor Occupancy | Human | 10 mg/day | Reduction in D2 receptor binding potential | [11] |

Key Signaling Pathways Modulated by this compound

This compound's therapeutic and adverse effects can be understood by examining its impact on various signaling pathways.

Figure 1: this compound's primary signaling pathway interactions.

Detailed Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a typical competitive binding assay to determine the affinity of this compound for the dopamine D2 receptor.

1. Materials:

-

Membrane Preparation: Homogenates from HEK293 cells stably transfected with the human D2 dopamine receptor.

-

Radioligand: [3H]Spiperone (a D2 receptor antagonist).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

2. Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the cell membrane preparation, [3H]Spiperone (at a concentration close to its Kd), and either the vehicle (for total binding), the non-specific binding control, or a concentration of this compound.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Calcium Channel Blockade

This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on voltage-gated calcium currents in cultured neurons.[4][7]

1. Cell Preparation:

-

Culture primary neurons (e.g., rat cortical neurons or mouse trigeminal ganglion neurons) on glass coverslips.

-

Use cells for recording 3-7 days after plating.

2. Electrophysiological Recording:

-

External Solution (in mM): 130 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Mount the coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit calcium currents by applying depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms).

-

Record baseline currents in the external solution.

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound and record the currents at each concentration.

3. Data Analysis:

-

Measure the peak amplitude of the calcium current at each voltage step.

-

Construct current-voltage (I-V) relationship curves before and after the application of this compound.

-

Calculate the percentage of inhibition of the peak current at a specific voltage (e.g., 0 mV) for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data with a Hill equation to determine the IC50 value.

Figure 3: Workflow for whole-cell patch-clamp electrophysiology.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol provides a general overview of in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of a freely moving animal.

1. Materials:

-

Animal Model: Rat or mouse.

-

Stereotaxic Apparatus: For precise implantation of the microdialysis probe.

-

Microdialysis Probe: With a semi-permeable membrane of an appropriate molecular weight cut-off.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Fraction Collector: To collect dialysate samples at regular intervals.

-

Analytical System: High-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection for neurotransmitter quantification.

2. Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Implant a guide cannula into the brain region of interest (e.g., striatum for dopamine, hippocampus for glutamate).

-

Allow the animal to recover from surgery for at least 24-48 hours.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a stable period (e.g., 1-2 hours).

-

Administer this compound (e.g., intraperitoneally or subcutaneously).

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC.

3. Data Analysis:

-

Quantify the neurotransmitter concentration in each sample.

-

Express the post-drug concentrations as a percentage of the average baseline concentration.

-

Plot the percentage change in neurotransmitter levels over time.

-

Perform statistical analysis to determine the significance of any changes observed.

Conclusion

The pharmacodynamic profile of this compound is complex, involving interactions with multiple key targets within the central nervous system. Its primary actions as a voltage-gated calcium channel blocker, histamine H1 receptor antagonist, and dopamine D2 receptor antagonist collectively contribute to its therapeutic efficacy in CNS disorders such as migraine and vertigo. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the nuanced mechanisms of this compound and the development of novel therapeutics with improved target selectivity and reduced side effect profiles. The provided visualizations of signaling pathways and experimental workflows aim to facilitate a clearer understanding of these intricate processes for professionals in the field of drug discovery and development.

References

- 1. aapharma.ca [aapharma.ca]

- 2. This compound selectively blocks transient calcium channel currents in N1E-115 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound and calcium on serotonin uptake in human and rat blood platelets and rat synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of this compound with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Effect of this compound on Serum Glutamate Levels and its Correlation with Headache Intensity in Chronic Tension-Type Headache Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine D2 receptor blockade and antimigraine action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The global threat posed by emerging and re-emerging viral diseases necessitates the rapid development of effective antiviral therapies. Mammarenaviruses, including the highly pathogenic Lassa, Junin, and Machupo viruses, are responsible for severe hemorrhagic fevers with high mortality rates, yet therapeutic options remain limited. This technical guide explores the promising antiviral potential of flunarizine, a licensed calcium channel blocker, against mammarenaviruses. Drawing upon recent in vitro studies, this document details the dual mechanism of action of this compound, targeting both viral entry and replication, and provides a comprehensive overview of its antiviral activity, relevant experimental protocols, and the underlying molecular pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel antiviral strategies against these significant human pathogens.

Introduction to Mammarenaviruses and the Unmet Medical Need

Mammarenaviruses are enveloped RNA viruses endemic to specific regions of Africa and the Americas. Several members of this family, such as Lassa virus (LASV), Junin virus (JUNV), and Machupo virus (MACV), are causative agents of severe and often fatal hemorrhagic fevers in humans.[1] The off-label use of the nucleoside analog ribavirin (B1680618) is the current mainstay of treatment, but its efficacy is limited and associated with significant side effects.[1] Consequently, there is an urgent need for the development of new and effective antiviral drugs to combat these high-consequence pathogens. Drug repurposing, the investigation of existing approved drugs for new therapeutic indications, offers a promising and accelerated pathway for the identification of novel antiviral agents.

This compound: An Overview

This compound is a diphenylmethylpiperazine derivative that acts as a selective calcium channel blocker.[2] It is clinically approved in many countries for the treatment of migraine and vertigo.[2] Its mechanism of action involves the inhibition of voltage-gated calcium channels, thereby reducing calcium influx into cells. Recent research has unveiled a novel application for this compound as a potential broad-spectrum antiviral agent, with demonstrated activity against several viruses, including Hepatitis C virus.[3]

In Vitro Antiviral Activity of this compound against Mammarenaviruses

Recent studies have demonstrated the in vitro efficacy of this compound against Lassa virus (LASV) and the prototypic mammarenavirus, Lymphocytic choriomeningitis virus (LCMV).[2][4]

Quantitative Antiviral Data

The antiviral activity of this compound against LASV and LCMV has been quantified through cell-based assays. The key parameters determined are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | LCMV | Vero | LCMV Infection Assay | 27.91 | >100 | >3.58 | [2][5] |

| This compound | LCMV | A549 | LCMV Infection Assay | 30.11 | 74.3 | 2.5 | [5] |

Quantitative data for the antiviral activity of this compound against Junin virus (JUNV) and Machupo virus (MACV) are not yet publicly available.

Mechanism of Antiviral Action

This compound exhibits a dual mechanism of action against mammarenaviruses, targeting two critical stages of the viral life cycle: viral entry and genome replication.[2][4][6]

Inhibition of Viral Entry

Mammarenavirus entry into host cells is a multi-step process initiated by the attachment of the viral glycoprotein (B1211001) (GP) to cell surface receptors.[7] This is followed by endocytosis and pH-dependent fusion of the viral and endosomal membranes, releasing the viral ribonucleoprotein (vRNP) complex into the cytoplasm.[7]

This compound has been shown to inhibit the GP2-mediated membrane fusion step, which is essential for viral entry.[2][5] As a calcium channel blocker, this compound's interference with cellular calcium signaling is believed to play a role in this inhibition. Voltage-gated calcium channels (VGCCs) have been implicated in the entry of Junin virus, and other calcium channel blockers have demonstrated antiviral activity against this virus.[8]

Caption: Inhibition of Mammarenavirus Entry by this compound.

Inhibition of Viral Ribonucleoprotein (vRNP) Activity

The mammarenavirus vRNP, composed of the genomic RNA, the nucleoprotein (NP), and the L protein (RNA-dependent RNA polymerase), is responsible for both transcription and replication of the viral genome.[2][4] this compound has been shown to inhibit the activity of the LASV and LCMV vRNPs in cell-based minigenome assays.[2][4] The precise molecular mechanism of this inhibition is still under investigation but is thought to be related to the disruption of essential host factors or signaling pathways required for vRNP function.

Caption: Inhibition of Mammarenavirus vRNP Activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of this compound against mammarenaviruses.

Cell Lines and Viruses

-

Cell Lines: Vero (African green monkey kidney), A549 (human lung adenocarcinoma), and HEK293T (human embryonic kidney) cells are commonly used.[2]

-

Viruses: Recombinant Lymphocytic choriomeningitis virus (rLCMV) expressing a reporter gene such as Green Fluorescent Protein (GFP) is often used for infection assays.[2] Lassa virus minigenome systems are employed for studying vRNP activity in a BSL-2 setting.[2][5]

Mammarenavirus Minigenome Assay

This assay is used to assess the inhibitory effect of compounds on the vRNP activity of mammarenaviruses.

Caption: Mammarenavirus Minigenome Assay Workflow.

Protocol:

-

Cell Seeding: Seed HEK293T cells in 12-well plates at a density of 3.0 × 10^5 cells/well and incubate overnight.[2]

-

Transfection: Co-transfect the cells with plasmids expressing the viral NP and L proteins, and a plasmid encoding the viral minigenome that directs the expression of a reporter gene (e.g., ZsGreen for LASV or GFP for LCMV).[4]

-

Compound Treatment: At 5 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).[4]

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[4]

-

Data Analysis: Harvest whole-cell lysates and measure the expression of the reporter gene using a fluorescence plate reader.[4] The reduction in reporter gene expression in the presence of the compound compared to the vehicle control indicates inhibition of vRNP activity.

LCMV Infection Assay (EC50 and CC50 Determination)

This assay is used to determine the potency and cytotoxicity of the antiviral compound.

Protocol:

-

Cell Seeding: Seed Vero or A549 cells in 96-well plates at a density of 3.0 × 10^4 cells/well and incubate overnight.[2][5]

-

Infection: Infect the cells with a recombinant LCMV expressing GFP (rLCMV/GFP) at a multiplicity of infection (MOI) of 0.03.[2][5]

-

Compound Treatment: After a 90-minute adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of this compound.[2][5]

-

EC50 Determination: Fix the cells and measure GFP expression using a fluorescence plate reader to determine the viral infectivity. The EC50 is the concentration of the compound that inhibits viral replication by 50%.[2][5]

-

CC50 Determination: In parallel, treat uninfected cells with the same serial dilutions of this compound. Assess cell viability using a standard assay such as the CellTiter 96 AQueous One Solution Reagent (MTS assay). The CC50 is the concentration of the compound that reduces cell viability by 50%.[4][5]

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay to quantify the titer of neutralizing antibodies but can be adapted to assess the inhibitory activity of antiviral compounds.

Protocol for Junin Virus (adapted):

-

Cell Seeding: Seed Vero cells in 24-well plates to near confluency.[9]

-

Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium (e.g., MEM with 1% FBS). Mix each dilution with an equal volume of Junin virus (e.g., Candid #1 strain) to achieve a final concentration of approximately 100 plaque-forming units (PFU) per well.[9] Include a virus-only control.

-

Incubation: Incubate the compound-virus mixture for 1 hour at 37°C.[9]

-

Infection: Infect the Vero cell monolayers with the compound-virus mixtures for 1 hour.[9]

-

Overlay: Add a semi-solid overlay (e.g., 0.8% methylcellulose) to each well.[9]

-

Incubation: Incubate the plates for 8 days to allow for plaque formation.[9]

-

Visualization and Quantification: Stain the cell monolayer with crystal violet to visualize the plaques. Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. The EC50 can be determined as the concentration of this compound that reduces the number of plaques by 50%.[9]

The Role of Calcium Signaling in Mammarenavirus Infection

Calcium ions (Ca2+) are critical second messengers that regulate a multitude of cellular processes, many of which are exploited by viruses during their life cycle.[3][10] There is growing evidence that calcium signaling plays a significant role in mammarenavirus infection, particularly during the entry stage.[8]

Studies have shown that voltage-gated calcium channels (VGCCs) are involved in the entry of Junin virus.[8] Knockdown of VGCC subunits or treatment with VGCC blockers, including verapamil (B1683045) and nifedipine, has been shown to inhibit JUNV fusion and entry.[1][6] This highlights the potential for targeting cellular calcium channels as a broad-spectrum antiviral strategy against New World arenaviruses. The antiviral activity of this compound against LASV and LCMV is consistent with these findings and further supports the notion that interference with calcium homeostasis is a viable approach to inhibit mammarenavirus infection.[2][5]

Structure and Function of Key Viral Proteins

Understanding the structure and function of the viral proteins targeted by this compound is crucial for further drug development and optimization.

-

Glycoprotein (GP): The GP is a trimeric complex on the virion surface composed of GP1, GP2, and a stable signal peptide (SSP).[1][2] GP1 is responsible for receptor binding, while GP2 mediates membrane fusion.[1][2] The SSP plays a crucial role in GP maturation and function.[2] this compound's inhibition of the GP2-mediated fusion underscores the importance of this protein as an antiviral target.[2][5]

-

L Protein: The L protein is the largest viral protein and functions as the RNA-dependent RNA polymerase (RdRp).[5][11] It is responsible for both transcription of viral mRNAs and replication of the viral genome.[5][11] The L protein is a key component of the vRNP complex and its inhibition by this compound highlights a second critical target for antiviral intervention.[2][4]

-

Nucleoprotein (NP): The NP is the most abundant viral protein and encapsidates the viral RNA genome to form the vRNP.[12][13] It plays a crucial role in protecting the viral RNA and serves as a scaffold for the L protein during RNA synthesis.[12][13] The NP is also involved in suppressing the host's innate immune response.[14]

Conclusion and Future Directions

This compound has emerged as a promising candidate for drug repurposing against pathogenic mammarenaviruses. Its dual mechanism of action, targeting both viral entry and replication, provides a multi-pronged attack on the viral life cycle. The existing clinical data on the safety and pharmacokinetics of this compound significantly de-risks its development as an antiviral agent.

However, further research is imperative to fully realize the therapeutic potential of this compound. Key future directions include:

-

In vivo efficacy studies: Evaluating the efficacy of this compound in established animal models of mammarenavirus infection is a critical next step.

-

Broad-spectrum activity: Determining the antiviral spectrum of this compound against a wider range of mammarenaviruses, including Junin, Machupo, and other pathogenic New World arenaviruses, is essential.

-

Mechanism of vRNP inhibition: Elucidating the precise molecular mechanism by which this compound inhibits vRNP activity will provide valuable insights for the development of more potent and specific inhibitors.

-

Combination therapy: Investigating the potential synergistic effects of this compound in combination with other antiviral agents, such as ribavirin or direct-acting antivirals, could lead to more effective treatment regimens.

References

- 1. siRNA screen for genes that affect Junín virus entry uncovers voltage-gated calcium channels as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. siRNA screen for genes that affect Junín virus entry uncovers voltage-gated calcium channels as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]

- 5. matilda.science [matilda.science]

- 6. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Host Calcium Channels and Pumps in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Repurposing calcium channel blockers as antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound as a Candidate for Drug Repurposing Against Human Pathogenic Mammarenaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]